molecular formula C16H22N4S2 B2753357 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105225-75-9

2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No. B2753357
CAS RN: 1105225-75-9
M. Wt: 334.5
InChI Key: CLJJBMDQEPHJDU-UHFFFAOYSA-N
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Description

The compound “2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring are a butylthio group and a phenylpiperazine group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at the nitrogen or sulfur atoms in the thiadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .

Scientific Research Applications

Anticancer Potential

A study by Gomha et al. (2017) reported on the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which exhibited potent anticancer activities. Specifically, the derivatives were evaluated for their anticancer activity against Hepatocellular carcinoma cell lines, showing significant results. This highlights the potential of 1,3,4-thiadiazole compounds in cancer therapy (Gomha et al., 2017).

Antimicrobial Activities

A 2013 study by Başoğlu et al. detailed the synthesis of hybrid molecules containing 1,3,4-thiadiazole and their evaluation for antimicrobial activities. The compounds exhibited good to moderate antimicrobial activity against various microorganisms, indicating their utility in developing new antimicrobial agents (Başoğlu et al., 2013).

Antibacterial Evaluation Against MRSA

Hannoun et al. (2019) synthesized a set of new 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives and evaluated their antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives showed promising activity, making them potential candidates for treating MRSA infections (Hannoun et al., 2019).

Anti-anoxic Activity

Ohkubo et al. (1995) synthesized novel 4-arylazole derivatives, including those with 1,3,4-thiadiazole, and tested them for anti-anoxic activity. One compound, in particular, showed significant activity and also demonstrated effectiveness in inhibiting lipid peroxidation and cerebral edema in rats (Ohkubo et al., 1995).

Antimicrobial Activity and Molecular Dynamics

Karthikeyan et al. (2017) investigated the binding of a thiadiazole derivative to human serum albumin, providing insights into its pharmacokinetic mechanism. The study combined spectroscopy and computational approaches, shedding light on the interactions crucial for drug efficacy and safety (Karthikeyan et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

2-butylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S2/c1-2-3-13-21-16-18-17-15(22-16)20-11-9-19(10-12-20)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJJBMDQEPHJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

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